molecular formula C3H9ClN2O2 B555142 3-Amino-L-alanine hydrochloride CAS No. 1482-97-9

3-Amino-L-alanine hydrochloride

Cat. No.: B555142
CAS No.: 1482-97-9
M. Wt: 140.57 g/mol
InChI Key: SKWCZPYWFRTSDD-DKWTVANSSA-N
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Description

3-Amino-L-alanine hydrochloride (CAS: 1482-97-9) is a non-proteinogenic amino acid derivative with the molecular formula C₃H₉ClN₂O₂ and a molecular weight of 140.57 g/mol . Structurally, it features a β-amino group substitution on the L-alanine backbone, distinguishing it from canonical amino acids. This compound is a competitive inhibitor of cystathionase (CTH), an enzyme involved in the transsulfuration pathway of homocysteine metabolism . Its applications span biochemical research, particularly in studying glutathione metabolism and sulfur amino acid regulation.

Key physicochemical properties include:

  • Solubility: Highly soluble in water due to its ionic hydrochloride salt form.
  • Storage: Stable at 2–8°C under inert gas (argon) .
  • Safety: Classified as an irritant (Xi) with risk code R36/37/38 .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-L-alanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-L-alanine hydrochloride involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. It interacts with various molecular targets, including enzymes and receptors, affecting metabolic pathways and cellular processes . The compound’s effects are mediated through its amino and carboxyl groups, which participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-L-alanine hydrochloride with five structurally related compounds, highlighting differences in structure, bioactivity, and applications:

Compound Name CAS No. Molecular Formula MW (g/mol) Structural Features Bioactivity/Applications References
This compound 1482-97-9 C₃H₉ClN₂O₂ 140.57 β-amino substitution on alanine backbone Cystathionase inhibitor; sulfur metabolism studies
3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine HCl 4876-14-6 C₁₂H₁₁ClN₂O₃ 266.68 Quinoline ring fused to alanine Antimicrobial/anticancer research (hypothesized)
3-Chloro-L-Ala-OMe hydrochloride - C₄H₉Cl₂NO₂ 182.03 Chlorinated β-carbon; methyl ester Drug synthesis intermediate (e.g., protease inhibitors)
(R)-3-Amino-3-phenylpropionic acid HCl 1072946-60-1 C₉H₁₂ClNO₂ 201.65 Phenyl group at β-position Neurological studies (potential GABA analog)
3-(2-Naphthyl)-L-alanine hydrochloride 122745-12-4 C₁₃H₁₄ClNO₂ 251.70 Naphthyl group at β-position Fluorescent probes; protein engineering
3-Amino-DL-phenylalanine hydrochloride 7284-43-7 C₉H₁₃ClN₂O₂ 216.66 Aromatic amino group at meta position Enzyme substrate; peptide synthesis

Structural and Functional Analysis

  • Backbone Modifications: 3-Amino-L-alanine HCl retains the alanine backbone but introduces a β-amino group, enhancing its binding affinity to sulfur-metabolizing enzymes .
  • Functional Group Effects :

    • Chlorination (e.g., 3-Chloro-L-Ala-OMe HCl) improves metabolic stability and reactivity in peptide coupling reactions .
    • Phenyl and naphthyl groups (e.g., CAS 1072946-60-1, 122745-12-4) enable π-π stacking interactions, useful in targeting aromatic enzyme active sites .

Physicochemical Properties and Stability

  • Solubility: Smaller molecules like 3-amino-L-alanine HCl exhibit higher aqueous solubility (~50 mg/mL) compared to aromatic analogs (<10 mg/mL) .
  • Thermal Stability : Methyl ester derivatives (e.g., 3-Chloro-L-Ala-OMe HCl) degrade above 150°C, whereas hydrochloride salts generally remain stable up to 200°C .

Biological Activity

3-Amino-L-alanine hydrochloride, also known as L-2,3-diaminopropionic acid hydrochloride, is a compound with significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential applications based on diverse research findings.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃H₉ClN₂O₂
Molecular Weight 140.57 g/mol
CAS Number 1482-97-9
Melting Point 231-233 °C (dec.)
Boiling Point 329.9 °C at 760 mmHg
Flash Point 153.3 °C

This compound acts primarily as a competitive inhibitor of cystathionase (CTH), an enzyme involved in the transsulfuration pathway of amino acid metabolism. By inhibiting CTH, it can influence the levels of homocysteine and other metabolites, which are crucial for cellular metabolism and signaling pathways .

Activation of AMP-Activated Protein Kinase (AMPK)

Recent studies have highlighted the role of alanine derivatives, including 3-amino-L-alanine, in activating AMPK, a key regulator of cellular energy homeostasis. Research indicates that oral administration of alanine enhances AMPK phosphorylation in hepatic cells, leading to improved glucose tolerance in animal models . This effect is mediated by alterations in intracellular metabolite levels, specifically increasing the AMP/ATP ratio and promoting ammonia generation.

Glucose Metabolism

In vivo studies demonstrate that alanine administration improves systemic glucose tolerance in both normal and high-fat diet-fed mice. The activation of AMPK by alanine contributes to the regulation of glucose uptake and metabolism, suggesting potential therapeutic implications for metabolic disorders such as diabetes .

Case Studies

  • Glucose Tolerance Improvement : A study involving C57BL/6J mice showed that oral gavage with alanine (1.5 g/kg) resulted in significant increases in plasma alanine levels and enhanced AMPK activation in liver tissues. This correlated with improved glucose tolerance tests conducted post-administration .
  • Role in Cancer Research : The alanine-scanning technique has been used to assess the biological activity of peptides related to bombesin receptors, revealing how specific amino acid substitutions can affect receptor binding and signaling pathways. This method has implications for drug design targeting G protein-coupled receptors (GPCRs) .

Pharmacological Applications

Given its biological activity, this compound has potential applications in various fields:

  • Metabolic Disorders : Its ability to activate AMPK suggests a role in managing obesity and type 2 diabetes by enhancing insulin sensitivity and glucose metabolism.
  • Cancer Therapy : Understanding its interactions with GPCRs may lead to novel therapeutic strategies targeting cancer cell proliferation and survival pathways.
  • Neuroprotection : Preliminary findings suggest that alanine derivatives may have neuroprotective effects, warranting further investigation into their potential use in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary research applications of 3-Amino-L-alanine hydrochloride in biochemical studies?

  • This compound is primarily used as a competitive inhibitor of enzymes such as cystathionase (CTH) and glutathione-related enzymes. It facilitates studies on the transsulfuration pathway, which is critical for understanding sulfur metabolism and oxidative stress responses . Methodologically, it is employed in enzyme kinetics assays to determine inhibition constants (Kᵢ) and to elucidate substrate-enzyme binding mechanisms.

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Synthesis typically involves chiral resolution or asymmetric synthesis to retain the L-configuration. A referenced method for the DL-form includes protection of the amine group (e.g., Boc protection), coupling with nucleophiles, and subsequent deprotection followed by hydrochloride salt formation . For the L-enantiomer, enzymatic resolution or chiral catalysts may be used to ensure stereochemical purity.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% as per research-grade standards) .
  • Melting Point Analysis : 223–227°C (for the DL-form) .
  • Mass Spectrometry (MS) : To verify molecular weight (140.57 g/mol for C₃H₉ClN₂O₂) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • The compound may cause skin irritation, serious eye damage, and respiratory irritation . Recommended precautions include:

  • Use of chemical-impermeable gloves, goggles, and lab coats.
  • Handling in a fume hood to avoid inhalation of dust.
  • Storage at room temperature in a dry environment, away from incompatible substances .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying the inhibitory effects of this compound on cystathionase (CTH)?

  • Kinetic Assay Design :

  • Use spectrophotometric methods to monitor substrate conversion (e.g., cystathionine to cysteine).
  • Vary inhibitor concentrations (0.1–10 mM) to generate dose-response curves.
  • Employ Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
    • Buffer Optimization : Adjust pH (7.4–8.0) and ionic strength to mimic physiological conditions, ensuring enzyme stability.

Q. What methodological approaches are used to resolve discrepancies in reported inhibitory constants (Kᵢ) across different studies?

  • Source of Enzyme Variability : Differences in enzyme isoforms (e.g., bacterial vs. mammalian CTH) can alter Kᵢ. Standardize enzyme sources or conduct cross-species comparisons.
  • Assay Conditions : Control for temperature (25°C vs. 37°C), substrate concentration, and pre-incubation time with the inhibitor.
  • Statistical Validation : Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate Kᵢ with confidence intervals .

Q. How does the stereochemical configuration of this compound influence its interaction with enzymatic targets, and what techniques validate this?

  • The L-configuration is critical for binding to chiral enzyme active sites. Techniques to validate stereochemical integrity include:

  • Circular Dichroism (CD) : To confirm optical activity ([α]²⁰/D values).
  • Enzymatic Assays with Racemic Mixtures : Compare inhibition potency between L- and D-forms.
  • X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to map binding interactions .

Properties

IUPAC Name

(2S)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-97-9
Record name 2,3-Diaminopropionic acid hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (+)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-L-alanine hydrochloride
3-Amino-L-alanine hydrochloride
3-Amino-L-alanine hydrochloride
3-Amino-L-alanine hydrochloride
3-Amino-L-alanine hydrochloride
3-Amino-L-alanine hydrochloride

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